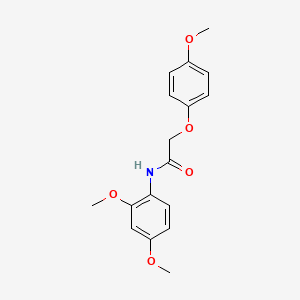
1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine, also known as MP-10, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
The mechanism of action of 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. This dual mechanism of action may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase extracellular levels of serotonin in the prefrontal cortex and hippocampus of rats (Sánchez-Sánchez et al., 2017). This increase in serotonin levels may contribute to its antidepressant and anxiolytic effects. Furthermore, this compound has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response (Ochoa-Molina et al., 2018).
实验室实验的优点和局限性
One advantage of 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine is its high selectivity for the serotonin transporter, which may reduce the risk of side effects associated with non-selective SSRIs. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical applications.
未来方向
For research on 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine include investigating its potential therapeutic applications in other diseases, such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). Furthermore, research on the long-term effects of this compound and its potential for abuse should be conducted to determine its safety and efficacy in clinical applications.
Conclusion:
In conclusion, this compound is a novel compound that has shown potential for therapeutic applications in depression, anxiety, and addiction. Its mechanism of action, biochemical and physiological effects, and future directions for research have been extensively studied, and further research is needed to determine its safety and efficacy in clinical applications.
合成方法
The synthesis method of 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine involves the reaction of 3-methoxybenzylamine and 3-pyridinecarboxylic acid with piperazine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This reaction results in the formation of this compound, which is purified by column chromatography.
科学研究应用
1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been studied extensively for its potential therapeutic applications in various diseases, including depression, anxiety, and addiction. A study conducted by Sánchez-Sánchez et al. (2017) showed that this compound exhibited antidepressant-like effects in animal models of depression. Another study by Ochoa-Molina et al. (2018) demonstrated that this compound reduced anxiety-like behavior in rats. Furthermore, this compound has been shown to reduce cocaine-seeking behavior in rats (Sánchez-Sánchez et al., 2018).
属性
IUPAC Name |
[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-6-2-4-15(12-17)14-20-8-10-21(11-9-20)18(22)16-5-3-7-19-13-16/h2-7,12-13H,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXXARRMECUNLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5798247.png)
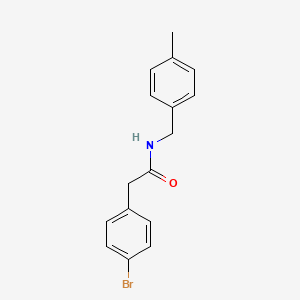
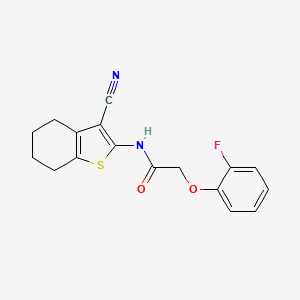
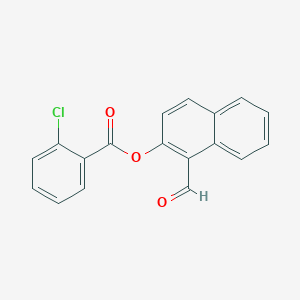
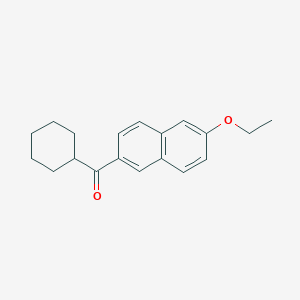

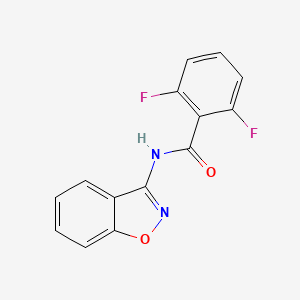
![2,2-dichloro-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5798281.png)
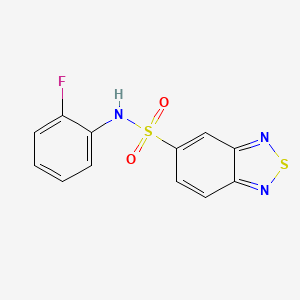
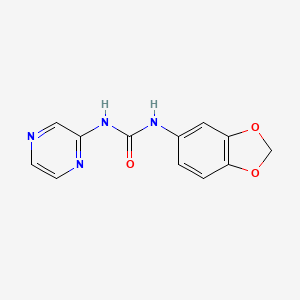

![8,10-dimethyl-2-propyl-4-[4-(2-pyridinyl)-1-piperazinyl]pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5798309.png)
![N-(2-furylmethyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5798337.png)
